N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a fluorenone moiety linked to a tetrahydrofuran ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with tetrahydrofuran-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the fluorenone can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction could produce fluorenol derivatives .
Scientific Research Applications
N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorenone moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Similar in structure but contains a thioxanthene moiety instead of a fluorenone.
N-(9-oxo-9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole ring instead of a tetrahydrofuran ring.
Uniqueness
N-(9-oxo-9H-fluoren-2-yl)tetrahydrofuran-2-carboxamide is unique due to the combination of the fluorenone and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(9-oxofluoren-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c20-17-14-5-2-1-4-12(14)13-8-7-11(10-15(13)17)19-18(21)16-6-3-9-22-16/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,19,21) |
InChI Key |
HSLMWXKTJCAMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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